N-(2-morpholinoethyl)acetoacetamide

Description

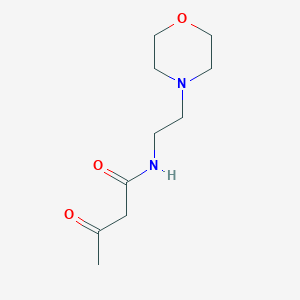

N-(2-Morpholinoethyl)acetoacetamide is a synthetic organic compound characterized by a morpholinoethyl group (C₄H₈N(O)CH₂CH₂-) attached to the nitrogen of an acetoacetamide moiety (CH₃C(O)CH₂CONH-). Morpholinoethyl-substituted acetamides are often explored for their bioactivity, particularly in oncology, due to their ability to modulate cellular pathways and interactions with biological targets .

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylethyl)-3-oxobutanamide |

InChI |

InChI=1S/C10H18N2O3/c1-9(13)8-10(14)11-2-3-12-4-6-15-7-5-12/h2-8H2,1H3,(H,11,14) |

InChI Key |

GWPMDTAOHRKEBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NCCN1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-morpholinoethyl)acetoacetamide to structurally and functionally related compounds, emphasizing synthesis, bioactivity, and physicochemical properties.

Table 1: Key Comparisons of this compound Analogs

Structural and Functional Differences

- Core Scaffold: this compound features an acetoacetamide backbone, which distinguishes it from naphthoxyacetamide () and benzamide derivatives (). The acetoacetamide group may enhance metabolic stability compared to bulkier aromatic substituents . Thiazole- and oxazolidinone-containing analogs () exhibit heterocyclic motifs that improve target binding specificity, often critical for antimicrobial or antitumor activity .

Bioactivity :

- The naphthoxyacetamide derivative () demonstrates potent cytotoxicity (IC₅₀ ~3.16 µM/mL), comparable to cisplatin, likely due to DNA intercalation or kinase inhibition. In contrast, the acetoacetamide variant’s activity remains unexplored but may differ due to reduced aromaticity .

- Thioacetamide derivatives () are prioritized as reference standards, suggesting their utility in quality control rather than direct therapeutic applications .

- Synthetic Complexity: Simple morpholinoethyl-acetamides (e.g., ) are synthesized via Hantzsch ester-mediated coupling, achieving high yields under mild conditions . Spirocyclic analogs () require multi-step protocols with diastereoselective cycloadditions, reflecting higher synthetic complexity .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight : Derivatives like the spirocyclic compound () exceed 500 Da, which may limit blood-brain barrier permeability, whereas simpler analogs (e.g., ) are more drug-like .

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 2-morpholinoethylamine with acetoacetyl chloride in a dichloromethane (DCM) solvent system under controlled temperatures (-5°C to 5°C) and pH (6–8). This method mirrors the amidation strategy employed in the synthesis of N,N-dimethylchloroacetamide, where alkali metal salts (e.g., sodium acetate) stabilize the reaction medium by neutralizing HCl byproducts.

Procedure :

-

Dissolve 2-morpholinoethylamine (1 mol) and sodium acetate (1 mol) in DCM.

-

Cool the mixture to -5°C and slowly add acetoacetyl chloride (1.1 mol) via dropwise addition.

-

Maintain pH 6–8 using aqueous sodium bicarbonate.

-

Stir for 1–3 hours, followed by extraction with DCM, drying (anhydrous MgSO₄), and vacuum distillation.

Outcomes :

Solvent and Temperature Optimization

Lower temperatures (-10°C to 0°C) minimize side reactions such as N-acyloxyamide formation, while polar aprotic solvents like tetrahydrofuran (THF) may enhance solubility but reduce reaction rates.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Activation of Acetoacetic Acid

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) enable efficient amide bond formation between 2-morpholinoethylamine and acetoacetic acid. This method avoids acyl chloride handling, making it preferable for lab-scale synthesis.

Procedure :

-

Dissolve acetoacetic acid (1 mol) and 2-morpholinoethylamine (1.1 mol) in DMF.

-

Add EDC (1.2 mol) and HOBt (1.1 mol) at 0°C.

-

Stir at room temperature (RT) for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Outcomes :

Side Reaction Mitigation

Excess EDC (1.2–1.5 eq.) ensures complete activation of the carboxylic acid, while HOBt suppresses racemization and O-acylisourea intermediate decomposition.

Multicomponent Reaction (MCR) Approaches

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction offers a one-pot synthesis route by combining 2-morpholinoethylamine (amine), acetoacetic acid (carboxylic acid), an aldehyde (e.g., formaldehyde), and an isocyanide. This method builds molecular complexity rapidly but requires precise stoichiometry.

Procedure :

-

Mix 2-morpholinoethylamine (1 mol), acetoacetic acid (1 mol), formaldehyde (1 mol), and tert-butyl isocyanide (1 mol) in methanol.

-

Stir at RT for 48 hours.

-

Concentrate and purify via recrystallization.

Outcomes :

Challenges and Limitations

MCRs often produce diastereomeric mixtures, necessitating chiral chromatography for enantiopure products. Additionally, the morpholino group’s steric bulk may hinder imine formation, reducing efficiency.

Alternative Methods and Emerging Techniques

Enzymatic Amidation

Lipase-catalyzed amidation in non-aqueous media presents an eco-friendly alternative, though reaction rates and yields (50–60%) remain suboptimal compared to chemical methods.

Solid-Phase Synthesis

Immobilizing 2-morpholinoethylamine on Wang resin enables iterative acetoacetylation, but scalability issues limit industrial applicability.

Comparative Analysis of Synthesis Methods

| Method | Reagents/Conditions | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Direct Amidation | Acetoacetyl chloride, DCM, -5°C, pH 6–8 | 85–90% | >99% | High | Moderate |

| EDC/HOBt Coupling | EDC, HOBt, DMF, RT | 75–80% | 98–99% | Moderate | High |

| Ugi MCR | Amine, aldehyde, isocyanide, methanol, RT | 40–50% | 90–95% | Low | Low |

Key Findings :

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-morpholinoethyl)acetoacetamide in laboratory settings?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, refluxing with sodium azide in a toluene/water solvent system (8:2 ratio) at controlled temperatures for 5–7 hours ensures efficient conversion, as monitored by TLC using hexane:ethyl acetate (9:1) . Post-reaction steps include solvent removal under reduced pressure, quenching with ice, and purification via crystallization (ethanol) or extraction (ethyl acetate). Optimizing solvent polarity, reaction time, and stoichiometry of reagents like NaN₃ (1.5 equivalents) is critical to minimize side products and improve yield .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze chemical shifts for morpholine protons (δ 3.5–3.7 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical configurations, as demonstrated for analogous palladium(II) complexes with morpholinoethyl groups, where bond angles and intramolecular interactions (e.g., C–H···O) are critical .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer:

Stereochemical configurations, such as the orientation of the morpholine ring or acetamide group, can modulate receptor binding or metabolic stability. For example, in anticonvulsant analogs, replacing morpholine with piperidine alters hydrogen-bonding capacity, reducing efficacy in MES (maximal electroshock) models . Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions with targets like voltage-gated ion channels .

Advanced: What mechanistic insights are available for reactions involving this compound?

Methodological Answer:

The compound’s reactivity is governed by its amide and morpholine moieties. For instance:

- Nucleophilic Substitution : The morpholinoethyl group acts as an electron donor, facilitating reactions with electrophiles like chloroacetamide under basic conditions (K₂CO₃, acetonitrile) .

- Acid/Base Catalysis : pH-sensitive reactions (e.g., hydrolysis) require buffered conditions to stabilize intermediates . Mechanistic pathways are often elucidated via kinetic studies and isotopic labeling (e.g., ¹⁸O tracing).

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Models : Use receptor-binding assays (e.g., radioligand displacement for GABAₐ receptors) to screen for anticonvulsant potential .

- In Vivo Models : Employ PTZ (pentylenetetrazole)-induced seizure models in rodents, monitoring latency to clonic seizures. Dose-response curves (e.g., ED₅₀ calculations) and toxicity profiling (LD₅₀) are essential .

Advanced: What computational tools are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Tools like Schrödinger Suite or MOE predict binding modes to proteins (e.g., kinases or ion channels). For example, docking into the GABA transaminase active site can prioritize derivatives for synthesis .

- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over time (≥100 ns), assessing hydrogen bond occupancy and conformational changes .

Advanced: How should researchers address contradictions in reported synthetic yields or characterization data?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF vs. acetonitrile) may alter reaction rates .

- Analytical Variability : Cross-validate NMR data with internal standards (e.g., TMS) and replicate XRD measurements to confirm unit cell parameters .

Advanced: What strategies are effective for multi-step synthesis of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.